molecular formula C20H26F3N3O2S B2559033 N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-N'-[4-(trifluoromethyl)phenyl]ethanediamide CAS No. 2034469-82-2

N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-N'-[4-(trifluoromethyl)phenyl]ethanediamide

Cat. No.: B2559033
CAS No.: 2034469-82-2
M. Wt: 429.5
InChI Key: XDEAUJXGWAUXFZ-UHFFFAOYSA-N
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Description

N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-N’-[4-(trifluoromethyl)phenyl]ethanediamide is a complex organic compound that features a piperidine ring, a thianyl group, and a trifluoromethylphenyl group

Mechanism of Action

Target of Action

The primary target of the compound N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-N’-[4-(trifluoromethyl)phenyl]ethanediamide is the hypoxia-inducible factor 1 (HIF-1) pathways . HIF-1 is an important transcription factor that targets a series of adaptation genes under hypoxic conditions .

Mode of Action

N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-N’-[4-(trifluoromethyl)phenyl]ethanediamide interacts with its target, HIF-1, by inducing the expression of HIF-1α protein and downstream target gene p21 . This interaction upregulates the expression of cleaved caspase-3, promoting tumor cell apoptosis .

Biochemical Pathways

The compound N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-N’-[4-(trifluoromethyl)phenyl]ethanediamide affects the HIF-1 pathways, which play a crucial role in cellular response to hypoxia . The activation of these pathways leads to the upregulation of a variety of growth factors, allowing cancer cells to proliferate, differentiate, and adapt to the hypoxic microenvironment .

Pharmacokinetics

The compound’s interaction with hif-1 pathways suggests it may have good bioavailability and efficacy in hypoxic environments .

Result of Action

The action of N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-N’-[4-(trifluoromethyl)phenyl]ethanediamide results in the induction of HIF-1α protein and downstream target gene p21 . This leads to the upregulation of cleaved caspase-3, promoting apoptosis in tumor cells .

Action Environment

The efficacy and stability of N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-N’-[4-(trifluoromethyl)phenyl]ethanediamide are likely influenced by the hypoxic environment in which it acts . The compound’s interaction with HIF-1 pathways suggests it may be particularly effective in hypoxic environments, such as those found in tumor cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-N’-[4-(trifluoromethyl)phenyl]ethanediamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the thianyl group, and the attachment of the trifluoromethylphenyl group. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and stringent quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-N’-[4-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring or the trifluoromethylphenyl group, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium catalysts for coupling reactions

    Solvents: Common solvents include dichloromethane, ethanol, and water

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-N’-[4-(trifluoromethyl)phenyl]ethanediamide has several scientific research applications:

Properties

IUPAC Name

N-[[1-(thian-4-yl)piperidin-4-yl]methyl]-N'-[4-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26F3N3O2S/c21-20(22,23)15-1-3-16(4-2-15)25-19(28)18(27)24-13-14-5-9-26(10-6-14)17-7-11-29-12-8-17/h1-4,14,17H,5-13H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDEAUJXGWAUXFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F)C3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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